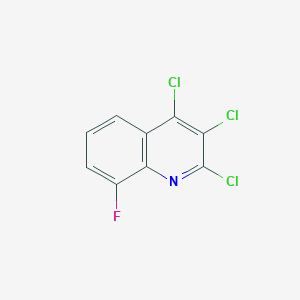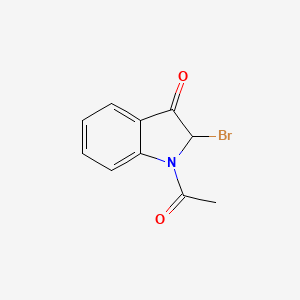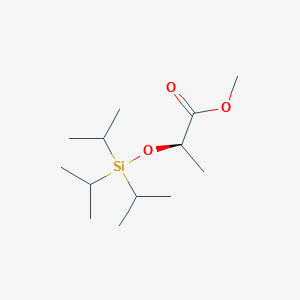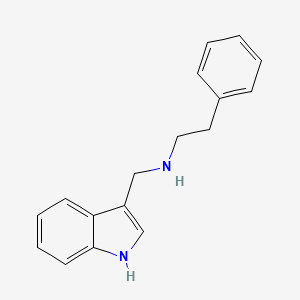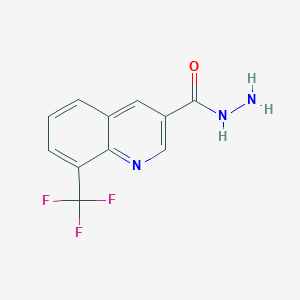![molecular formula C15H15ClN2 B11860063 N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine CAS No. 89971-98-2](/img/structure/B11860063.png)
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by its unique structure, which includes a pyridine ring fused to an indene moiety, with a chloroethyl and methyl group attached to the nitrogen atom. The compound’s structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indeno[1,2-B]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the chloroethyl and methyl groups is usually accomplished through nucleophilic substitution reactions. For instance, the reaction of 2-chloroethylamine with N-methylindeno[1,2-B]pyridine under basic conditions can yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of materials with specialized properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. This can include interactions with DNA, proteins, or enzymes, potentially leading to therapeutic effects or toxicities depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine: shares similarities with other chloroethyl-containing compounds, such as mechlorethamine and other nitrogen mustards.
Pyridinium salts: These compounds also contain a pyridine ring and exhibit similar reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its fused indene-pyridine structure, which imparts distinct chemical properties and potential biological activities not commonly found in simpler chloroethyl or pyridine derivatives.
Eigenschaften
CAS-Nummer |
89971-98-2 |
|---|---|
Molekularformel |
C15H15ClN2 |
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-N-methyl-5H-indeno[1,2-b]pyridin-5-amine |
InChI |
InChI=1S/C15H15ClN2/c1-18(10-8-16)15-12-6-3-2-5-11(12)14-13(15)7-4-9-17-14/h2-7,9,15H,8,10H2,1H3 |
InChI-Schlüssel |
INXNBNVAAKPWOS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCl)C1C2=C(C3=CC=CC=C13)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


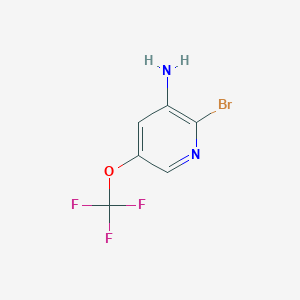

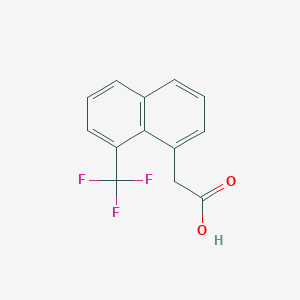

![(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11860015.png)

